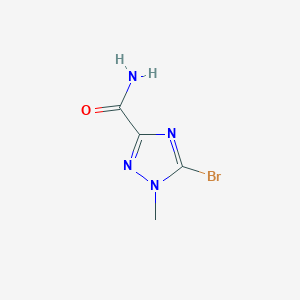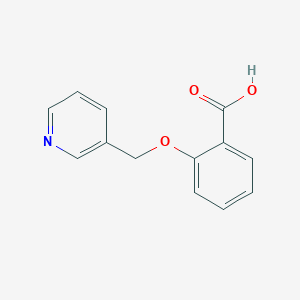
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C21H23FN2O and its molecular weight is 338.426. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques : One study describes a non-cyanide method for synthesizing isoquinolines, which are structurally related to the compound . This method involves a one-pot reaction that can be a potential pathway for synthesizing similar compounds (Kopchuk et al., 2017).
Heterocyclic Chemistry : Another research focuses on the synthesis of various substituted heterocycles, including pyridine N-oxide substituted chromones and quinolines, which are structurally similar to the compound (Connor, Young, & Strandtmann, 1977).
Antibacterial Activity : A study on the synthesis of novel series of substituted ethanones, closely related to the compound, has shown potential antibacterial activity against various bacterial strains (Joshi, Mandhane, Chate, & Gill, 2011).
Organic Synthesis Reactions : Research on the redox-neutral α-amidation with concurrent N-alkylation, involving pyrrolidine and tetrahydroisoquinoline, offers insights into reaction mechanisms relevant to similar compounds (Zhu & Seidel, 2016).
C-H Functionalization : A study describes the C-H functionalization of cyclic amines, including pyrrolidine and tetrahydroisoquinoline, which is a key structural feature of the compound . This process can lead to ring-fused pyrrolines and pyrroles (Kang, Richers, Sawicki, & Seidel, 2015).
Phosphorescence Studies : A study on cyclometalated iridium complexes with diimine ligands, including compounds structurally related to the compound , offers insights into their luminescence properties, which can be relevant for material science applications (Shakirova et al., 2018).
Fluorescence Sensor Development : Research on a dihydroquinazolinone derivative, structurally similar to the compound, has been developed for selective recognition of Cu2+ ions, demonstrating the compound's potential in sensor technology (Borase, Thale, & Shankarling, 2016).
properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O/c22-19-7-5-16(6-8-19)13-21(25)24-12-10-20(15-24)23-11-9-17-3-1-2-4-18(17)14-23/h1-8,20H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDAOHQDOUKPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2598995.png)

![N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2598997.png)
![(6aS)-2,4-dimethyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione](/img/structure/B2598998.png)

![N-[2-(2-methoxyphenoxy)ethyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2599004.png)

![1-butyl-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2599006.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2599009.png)
![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B2599011.png)
![Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2599012.png)


